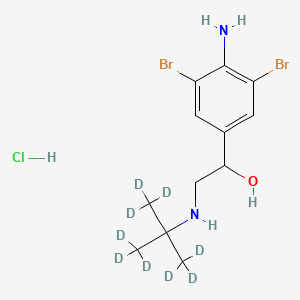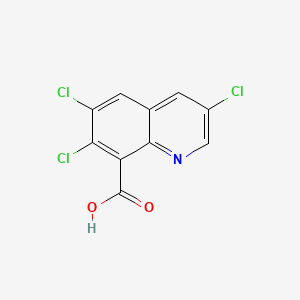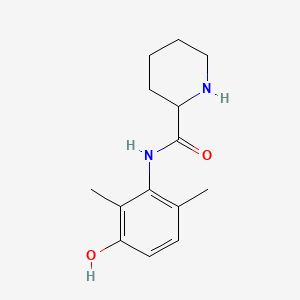
Pipamperone-d10 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pipamperone-d10 Dihydrochloride is a deuterated form of Pipamperone, a typical antipsychotic of the butyrophenone family. It is primarily used in the treatment of schizophrenia and other chronic psychoses. The deuterated version, this compound, is often used as an internal standard in various analytical methods due to its stable isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pipamperone-d10 Dihydrochloride involves the incorporation of deuterium atoms into the Pipamperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is common in the quality assessment of the compound .
化学反応の分析
Types of Reactions
Pipamperone-d10 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Pipamperone-d10 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Pipamperone and related compounds.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Pipamperone.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and therapeutic effects.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Pipamperone.
作用機序
Pipamperone-d10 Dihydrochloride exerts its effects primarily through antagonism of serotonin (5-HT2A) and dopamine (D4) receptors. It also has moderate affinity for other serotonin and dopamine receptors, including 5-HT2C, D2, and D3. The compound’s action on these receptors helps to alleviate symptoms of psychosis by modulating neurotransmitter activity in the brain .
類似化合物との比較
Similar Compounds
Risperidone: Another antipsychotic with a similar mechanism of action, but with higher potency in blocking serotonin receptors.
Haloperidol: A typical antipsychotic with a different pharmacological profile, primarily targeting dopamine receptors.
Clozapine: An atypical antipsychotic with a broader receptor profile, including serotonin and dopamine receptors.
Uniqueness
Pipamperone-d10 Dihydrochloride is unique due to its stable isotopic labeling, making it an invaluable tool in analytical and clinical research. Its specific receptor binding profile also distinguishes it from other antipsychotics, offering a different therapeutic approach for managing psychosis .
特性
CAS番号 |
1246818-04-1 |
|---|---|
分子式 |
C21H30FN3O2 |
分子量 |
385.5 g/mol |
IUPAC名 |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2 |
InChIキー |
AXKPFOAXAHJUAG-WKDIDNHWSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
同義語 |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride; Pipamperone-d10 Hydrochloride; Dipiperon-d10; Piperonil-d10; Propitan-d10; R4050-d10; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













